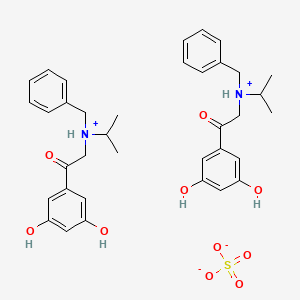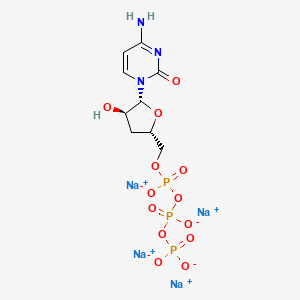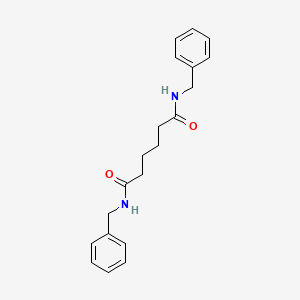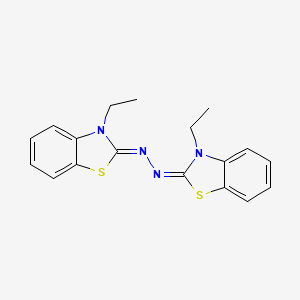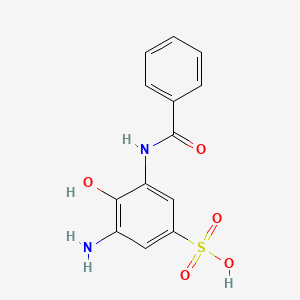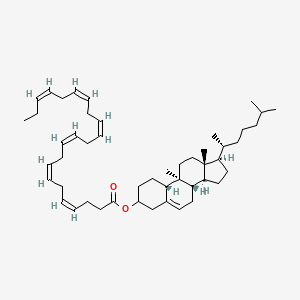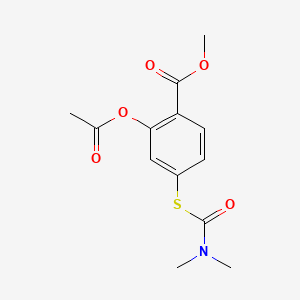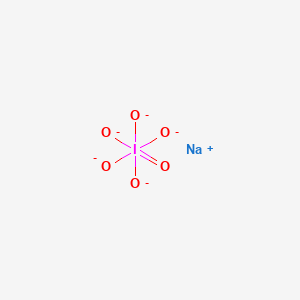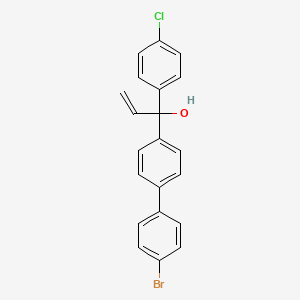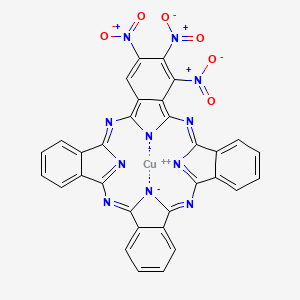![molecular formula C20H21NO4 B12674357 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone CAS No. 94313-83-4](/img/structure/B12674357.png)
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C18H21NO4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments . This compound is particularly noted for its unique chemical structure, which includes a butoxyethylamino group and a hydroxy group attached to the anthraquinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the butoxyethylamino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
類似化合物との比較
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the butoxyethyl group but shares the anthraquinone core.
1-[(2-Hydroxyethyl)amino]-4-hydroxyanthraquinone: Similar structure but with a hydroxyethyl group instead of butoxyethyl.
1-[(2-Methoxyethyl)amino]-4-hydroxyanthraquinone: Contains a methoxyethyl group instead of butoxyethyl.
Uniqueness
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is unique due to the presence of the butoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific solubility and reactivity characteristics are desired .
特性
CAS番号 |
94313-83-4 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
1-(2-butoxyethylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO4/c1-2-3-11-25-12-10-21-15-8-9-16(22)18-17(15)19(23)13-6-4-5-7-14(13)20(18)24/h4-9,21-22H,2-3,10-12H2,1H3 |
InChIキー |
VZCZOEKMIQRLJI-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
